molecular formula C34H36Cl2N6O5S B1667384 Anatibant CAS No. 209733-45-9

Anatibant

Katalognummer B1667384
CAS-Nummer: 209733-45-9
Molekulargewicht: 711.7 g/mol
InChI-Schlüssel: XUHBBTKJWIBQMY-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anatibant is a selective, very potent, small-molecule Bradykinin B2 receptor antagonist . It is developed for the treatment of traumatic brain injury (TBI) . The chemical formula of Anatibant is C34H36Cl2N6O5S .


Molecular Structure Analysis

Anatibant has a complex molecular structure. Its average weight is 711.66 and its monoisotopic weight is 710.1844949 . The structure can be represented by the SMILES string and InChI string, which are standard ways to represent a molecule’s structure .

Wissenschaftliche Forschungsanwendungen

Traumatic Brain Injury (TBI) Treatment

Anatibant, a bradykinin B2 receptor antagonist, has been explored for its potential in treating severe Traumatic Brain Injury (TBI). A study by Marmarou et al. (2005) conducted a placebo-controlled trial in severe TBI patients, investigating the pharmacokinetics, safety, and tolerability of Anatibant. They observed dose-proportionality in the pharmacokinetics and significant increases in plasma and cerebrospinal fluid levels of bradykinin metabolite BK1-5 post-trauma. This supports Anatibant's potential use in treating secondary brain damage from TBI (Marmarou et al., 2005).

Reducing Intracranial Hypertension and Brain Damage

Zweckberger & Plesnila (2009) researched Anatibant's effectiveness in reducing brain edema and intracranial pressure (ICP) after experimental TBI in mice. They found that Anatibant significantly reduced ICP and contusion volume 24 hours post-trauma, suggesting its promise as a treatment option for TBI (Zweckberger & Plesnila, 2009).

Clinical Trials in TBI Patients

The BRAIN TRIAL by Shakur et al. (2009) evaluated the safety and effectiveness of Anatibant in patients with TBI. However, this trial didn't reach its planned sample size, thus reducing the study's power to detect an increase in the risk of serious adverse events. This study underlines the need for larger trials to establish the safety and effectiveness of Anatibant in TBI treatment (Shakur et al., 2009).

Blood-Brain Barrier Penetration

A study by Ongali et al. (2006) exploredthe binding properties and effects of Anatibant mesylate (Ms) on kinin B1 and B2 receptors after closed head trauma in mice. Their findings showed that Anatibant Ms, a non-peptide B2 receptor antagonist, penetrated the brain sufficiently, particularly after disruption of the blood-brain barrier, to account for its neuro- and vascular protective effects. This suggests the potential of Anatibant Ms in reducing brain edema and improving neurological function recovery in traumatic brain injury cases (Ongali et al., 2006).

Safety And Hazards

Safety data for Anatibant suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBBTKJWIBQMY-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175160
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anatibant is a new potent and selective non-peptide antagonist of the bradyknin B2 receptor. Anatibant crosses the blood brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury. The underlying mechanisms are still not well understood. So far bradykinin B2 receptor-mediated neuroprotection was mainly explained by the reduction of vascular permeability and subsequent reduction of post-ischemic or post-traumatic brain edema.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Anatibant

CAS RN

209733-45-9
Record name Anatibant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anatibant
Reactant of Route 2
Anatibant
Reactant of Route 3
Reactant of Route 3
Anatibant
Reactant of Route 4
Anatibant
Reactant of Route 5
Anatibant
Reactant of Route 6
Anatibant

Citations

For This Compound
261
Citations
A Marmarou, M Guy, L Murphey, F Roy… - Journal of …, 2005 - liebertpub.com
… subcutaneous injection of Anatibant (3.75 mg or 22.5 mg, n = 10 each) or placebo (n = 5). The primary objective was to investigate the pharmacokinetics of Anatibant; general safety, …
Number of citations: 48 www.liebertpub.com
H Shakur, P Andrews, T Asser, L Balica… - …, 2009 - trialsjournal.biomedcentral.com
… was 11.18 Anatibant versus 9.73 placebo, and mean HIREOS was 3.94 Anatibant versus … The differences between the mean levels for GCS, DRS and HIREOS in the Anatibant and …
Number of citations: 52 trialsjournal.biomedcentral.com
K Zweckberger, N Plesnila - Neuroscience letters, 2009 - Elsevier
… of bradykinin B 2 receptors by Anatibant ® also reduces the … to investigate the effect of Anatibant ® on ICP and secondary … bradykinin B 2 receptor antagonist Anatibant ® (LF 16-0687 Ms…
Number of citations: 50 www.sciencedirect.com
B Ongali, F Hellal, D Rodi, M Plotkine… - Journal of …, 2006 - liebertpub.com
… After CHT, the displacement by Anatibant Ms was higher and almost complete in the cortex, … after CHT was abolished by Anatibant Ms. It appeared that Anatibant Ms penetrated into the …
Number of citations: 22 www.liebertpub.com
VF Simmon - Trials, 2009 - trialsjournal.biomedcentral.com
Response to: The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury | Trials | Full Text … Response to …
Number of citations: 4 trialsjournal.biomedcentral.com
K Zweckberger, N Plesnila - Neurosurgery, 2006 - journals.lww.com
… Administration of anatibant … the anatibant increase of intracranial pressure, the development of secondary brain injury could be reduced. Therefore, a clinical evaluation of anatibant for …
Number of citations: 0 journals.lww.com
B Kläsner, DB Lumenta, D Pruneau, S Zausinger… - Neurochemistry …, 2006 - Elsevier
… of Anatibant Ms administered 1 h after MCAo, ie 30 min before reperfusion), (3) t = 2.5 h (first … of Anatibant Ms administered 1 h after reperfusion), (4) t = 4.5 h (first dose of Anatibant Ms …
Number of citations: 37 www.sciencedirect.com
SC Thal, S Sporer, R Schmid-Elsaesser… - Critical care …, 2009 - journals.lww.com
… The neuroprotective dosage of Anatibant in other models of … the most effective dose of Anatibant, we cannot rule out the … On the basis of the present data, we propose that Anatibant …
Number of citations: 22 journals.lww.com
A Marmarou, M Guy, L Murphey, F Roy, L Layani… - J Neurotrauma, 2005
Number of citations: 2
K Zweckberger, A Baethmann… - JOURNAL OF …, 2006 - MARY ANN LIEBERT, INC 140 …
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.